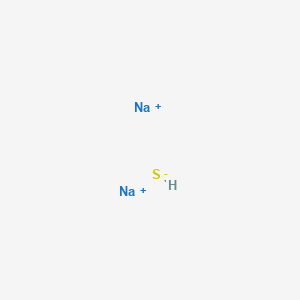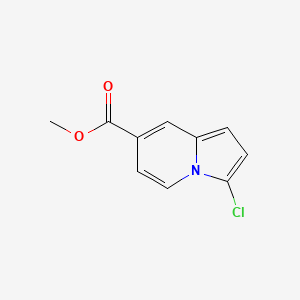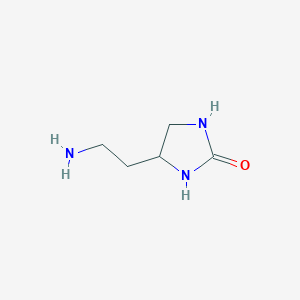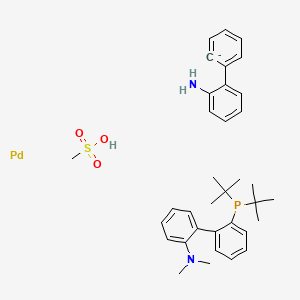
Disodium;sulfanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium sulfanide, also known as sodium sulfide, is a chemical compound with the formula Na₂S. It is a yellow to brick-red solid that is highly soluble in water. This compound is commonly used in various industries, including the production of dyes, rayon, leather, and paper .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium sulfanide can be synthesized through several methods. One common method involves the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:
Na2SO4+2C→Na2S+2CO2
Another method involves the reaction of sodium hydroxide with hydrogen sulfide:
2NaOH+H2S→Na2S+2H2O
Industrial Production Methods
In industrial settings, disodium sulfanide is often produced by heating sodium sulfate with coal or by the reaction of sodium hydroxide with hydrogen sulfide gas. These methods are preferred due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium sulfanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to sodium sulfate.
Reduction: It can reduce metal ions to their elemental form.
Substitution: It can react with alkyl halides to form thiols.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Often involves metal salts like copper sulfate.
Substitution: Typically uses alkyl halides under basic conditions.
Major Products
Oxidation: Sodium sulfate.
Reduction: Elemental metals.
Substitution: Thiols.
Wissenschaftliche Forschungsanwendungen
Disodium sulfanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the preparation of other sulfur compounds.
Biology: Employed in the study of sulfur metabolism in microorganisms.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of dyes, paper, and leather
Wirkmechanismus
Disodium sulfanide exerts its effects primarily through its ability to donate sulfide ions. These ions can interact with various molecular targets, including metal ions and organic molecules. The pathways involved often include redox reactions and nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium sulfite (Na₂SO₃)
- Sodium thiosulfate (Na₂S₂O₃)
- Sodium hydrosulfide (NaHS)
Uniqueness
Disodium sulfanide is unique due to its strong reducing properties and its ability to form a variety of sulfur-containing compounds. Unlike sodium sulfite and sodium thiosulfate, disodium sulfanide is more reactive and can participate in a broader range of chemical reactions .
Eigenschaften
Molekularformel |
HNa2S+ |
|---|---|
Molekulargewicht |
79.06 g/mol |
IUPAC-Name |
disodium;sulfanide |
InChI |
InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 |
InChI-Schlüssel |
VDQVEACBQKUUSU-UHFFFAOYSA-M |
Kanonische SMILES |
[Na+].[Na+].[SH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-bromo-3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13914886.png)


![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-amine](/img/structure/B13914910.png)

![(7R,8aR)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13914915.png)

![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
![ethyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13914937.png)
